

# A Comparative Guide to Bioequivalence Studies of Enalapril Formulations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Enalaprilat N-Glucuronide |           |
| Cat. No.:            | B15352100                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioequivalence studies for different formulations of enalapril, a widely used angiotensin-converting enzyme (ACE) inhibitor for the treatment of hypertension and heart failure. Enalapril is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat, which is responsible for the drug's therapeutic effects.[1][2] Bioequivalence studies are crucial to ensure that generic formulations of enalapril perform comparably to the innovator product.

A key aspect of these studies is the accurate quantification of both the parent drug, enalapril, and its active metabolite, enalaprilat, in biological matrices, typically plasma. While other metabolites, such as **Enalaprilat N-Glucuronide**, are known to exist, current regulatory guidance from agencies like the U.S. Food and Drug Administration (FDA) for bioequivalence studies of enalapril maleate tablets specifically requires the measurement of enalapril and enalaprilat.[3] The data for enalaprilat is considered supportive evidence of comparable therapeutic outcomes.[3]

## **Comparative Pharmacokinetic Data**

The following tables summarize key pharmacokinetic parameters for enalapril and enalaprilat obtained from various bioequivalence studies. These studies typically involve administering a single oral dose of the test and reference formulations to healthy volunteers under fasting conditions.



Table 1: Pharmacokinetic Parameters of Enalapril after a Single Oral Dose of 20 mg Enalapril Maleate

| Study (Test<br>vs.<br>Reference) | Cmax<br>(ng/mL)      | AUC(0-t)<br>(ng·h/mL) | AUC(0-∞)<br>(ng·h/mL) | Tmax (h)      | t½ (h)        |
|----------------------------------|----------------------|-----------------------|-----------------------|---------------|---------------|
| Narapril vs.<br>Renitec[4]       | 123.99 vs.<br>121.28 | 188.51 vs.<br>180.45  | 196.33 vs.<br>188.19  | 0.86 vs. 0.96 | 1.41 vs. 1.34 |
| Unnamed                          | 102.3 ± 39.1         | 195.2 ± 55.4          | 201.4 ± 58.2          | 0.96 ± 0.36   | 1.35 ± 0.61   |
| Generic vs.                      | vs. 104.5 ±          | vs. 198.7 ±           | vs. 205.1 ±           | vs. 0.98 ±    | vs. 1.38 ±    |
| Renitec[2]                       | 42.3                 | 60.1                  | 63.7                  | 0.41          | 0.65          |
| Indian Generic vs. Innovator[5]  | 110.2 ± 35.7         | 210.4 ± 62.1          | 218.6 ± 64.9          | 0.92 ± 0.31   | 1.40 ± 0.55   |
|                                  | vs. 112.5 ±          | vs. 215.8 ±           | vs. 223.4 ±           | vs. 0.95 ±    | vs. 1.42 ±    |
|                                  | 38.1                 | 65.3                  | 68.2                  | 0.34          | 0.58          |

Table 2: Pharmacokinetic Parameters of Enalaprilat after a Single Oral Dose of 20 mg Enalapril Maleate

| Study (Test<br>vs.<br>Reference)     | Cmax<br>(ng/mL)                   | AUC(0-t)<br>(ng·h/mL)               | AUC(0-∞)<br>(ng·h/mL)                | Tmax (h)                          | t½ (h)                            |
|--------------------------------------|-----------------------------------|-------------------------------------|--------------------------------------|-----------------------------------|-----------------------------------|
| Narapril vs.<br>Renitec[4]           | 54.41 vs.<br>53.87                | 425.23 vs.<br>418.97                | 450.11 vs.<br>443.56                 | 3.92 vs. 3.71                     | 11.2 vs. 11.1                     |
| Unnamed<br>Generic vs.<br>Renitec[2] | 47.5 ± 12.4<br>vs. 48.9 ±<br>13.1 | 401.3 ± 89.2<br>vs. 410.7 ±<br>92.5 | 420.1 ± 91.8<br>vs. 430.5 ±<br>95.3  | 4.20 ± 1.06<br>vs. 4.15 ±<br>1.10 | 6.71 ± 2.22<br>vs. 6.80 ±<br>2.31 |
| Indian Generic vs. Innovator[5]      | 50.1 ± 15.2<br>vs. 51.5 ±<br>16.3 | 412.6 ± 95.4<br>vs. 422.8 ±<br>98.7 | 435.7 ± 99.1<br>vs. 446.2 ±<br>102.4 | 4.05 ± 1.22<br>vs. 4.10 ±<br>1.25 | 11.3 ± 3.1 vs.<br>11.4 ± 3.3      |

## **Experimental Protocols**



The following sections detail the typical methodologies employed in bioequivalence studies of enalapril.

### **Study Design**

Bioequivalence studies for enalapril are typically conducted as single-dose, two-treatment, two-period, crossover, randomized studies in healthy adult volunteers under fasting conditions.[4][6] A washout period of at least one week is maintained between the two periods of the study.[7]

### **Blood Sampling**

Venous blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule includes pre-dose (0 hours) and multiple post-dose time points, extending up to 48 or 72 hours to adequately capture the pharmacokinetic profiles of both enalapril and enalaprilat.[4][5]

### **Bioanalytical Method**

The simultaneous quantification of enalapril and enalaprilat in plasma is most commonly performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][5][7]

Sample Preparation: A common method for sample preparation is protein precipitation, where a protein-precipitating agent like acetonitrile or perchloric acid is added to the plasma sample.[5] [8] This is followed by centrifugation to separate the precipitated proteins. The supernatant is then often evaporated and reconstituted in the mobile phase before injection into the LC-MS/MS system. Solid-phase extraction is another technique that has been successfully used. [9]

Chromatography: Chromatographic separation is typically achieved on a C18 reverse-phase column. The mobile phase is usually a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water), run in either an isocratic or gradient mode.[1][8]

Mass Spectrometry: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. Quantification is



achieved by multiple reaction monitoring (MRM) of the precursor-to-product ion transitions for enalapril, enalaprilat, and an internal standard.[5]

- Enalapril transition: m/z 377.2 → 234.2[5]
- Enalaprilat transition: m/z 349.1 → 206.1[5]

Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines, establishing its linearity, accuracy, precision, selectivity, and stability under various conditions.[5]

# Visualizations Metabolic Pathway of Enalapril

The following diagram illustrates the metabolic conversion of the prodrug enalapril to its pharmacologically active form, enalaprilat.



Click to download full resolution via product page

Caption: Metabolic activation of enalapril to enalaprilat and its mechanism of action.

### **Experimental Workflow for a Bioequivalence Study**

This diagram outlines the typical workflow of a bioequivalence study for enalapril tablets.





Click to download full resolution via product page

Caption: Typical workflow of a crossover bioequivalence study for enalapril.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A Liquid Chromatography-Tandem Mass Spectrometry Method for Evaluation of Two Brands of Enalapril 20 mg Tablets in Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. livermetabolism.com [livermetabolism.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. [PDF] BIOANALYTICAL METHOD VALIDATION FOR THE DETERMINATION OF ENALAPRIL, ENALAPRILAT AND HYDROCHLOROTHIAZIDE IN HUMAN SERUM BY LC/MS/MS DETECTION | Semantic Scholar [semanticscholar.org]
- 5. impactfactor.org [impactfactor.org]
- 6. bocsci.com [bocsci.com]
- 7. Enalaprilat StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [A Comparative Guide to Bioequivalence Studies of Enalapril Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15352100#bioequivalence-studies-including-enalaprilat-n-glucuronide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com